8-Chloroquinolin-3-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences. researchgate.nettulane.edu This structural motif is not only prevalent in a variety of natural alkaloids but also serves as a fundamental building block in the synthesis of a vast array of compounds with diverse applications. rsc.orgmdpi.com Its importance is underscored by its presence in numerous pharmaceutical agents, agrochemicals, and functional materials. mdpi.comorientjchem.orgacs.org

In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. tulane.eduorientjchem.orgresearchgate.net Derivatives of quinoline have been successfully developed as drugs for a wide range of conditions. orientjchem.org Notable examples include antimalarials like quinine (B1679958) and chloroquine (B1663885), antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.org The versatility of the quinoline structure allows for extensive modification, where the introduction of different functional groups onto the ring system can significantly modulate its biological and chemical properties. rsc.orgorientjchem.org This adaptability makes it a favored template for the design and discovery of new therapeutic agents. researchgate.netorientjchem.org

Beyond medicine, quinoline derivatives are integral to materials science, finding use in the creation of dyes, catalysts, and smart materials. mdpi.com Their unique electronic and photophysical properties are harnessed in various technological applications, highlighting the scaffold's broad utility. The continuous exploration of new synthetic methodologies, such as the Conrad-Limpach and Friedländer syntheses, further expands the accessibility and diversity of quinoline-based compounds for research and development. orientjchem.org

Research Trajectories and Future Directions for 8-Chloroquinolin-3-ol

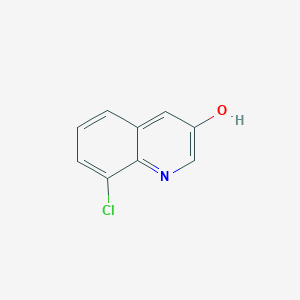

This compound, a specific derivative of the versatile quinoline family, is characterized by a chlorine atom at the C8 position and a hydroxyl group at the C3 position. This particular arrangement of substituents on the quinoline core dictates its reactivity and potential applications, making it a subject of focused research.

| Property | Value |

|---|---|

| CAS Number | 25369-39-5 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | HXDOLOXNQXOFKT-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich.

The synthesis of chloroquinoline derivatives is an active area of investigation, with methods being developed to achieve regioselective chlorination under mild conditions to improve reaction yields and operational simplicity. google.com this compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules. ontosight.aivulcanchem.com The presence of the hydroxyl and chloro groups provides reactive sites for further functionalization, allowing for the construction of a library of novel compounds for screening and evaluation. worktribe.com

Future research on this compound is likely to follow several key trajectories:

Synthesis of Novel Derivatives: Leveraging the reactivity of the chloro and hydroxyl groups to create new analogues. These modifications could involve substitution reactions to introduce different functional groups, potentially leading to compounds with enhanced or entirely new properties.

Exploration of Biological Activities: While the broader quinoline class is known for its diverse bioactivity, the specific profile of this compound and its direct derivatives remains an area for deeper exploration. rsc.orgijppronline.com Systematic screening against various biological targets, including enzymes and receptors implicated in disease, could uncover new therapeutic leads. ontosight.aivulcanchem.com

Materials Science Applications: The electronic properties inherent to the quinoline scaffold suggest that derivatives of this compound could be investigated for roles in organic electronics or as components in chemosensors, where the quinoline nitrogen and hydroxyl oxygen can act as metal-coordinating sites. researchgate.net

The strategic placement of the chloro and hydroxyl groups on the robust quinoline framework makes this compound a promising platform for discovery in both medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOLOXNQXOFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319048 | |

| Record name | 8-Chloro-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-39-5 | |

| Record name | 8-Chloro-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 8 Chloroquinolin 3 Ol and Its Derivatives

Established Synthetic Routes for Quinoline-Based Compounds

Classic synthesis methods provide the fundamental framework for constructing the quinoline (B57606) core. These routes can be adapted to produce a wide array of derivatives by using appropriately substituted starting materials.

Skraup Synthesis and its Variants

The Skraup reaction, first reported by Zdenko Skraup in 1880, is a traditional and widely used method for synthesizing quinolines. numberanalytics.comscribd.com The classic procedure involves heating an aniline (B41778) derivative with glycerol (B35011), an acid catalyst (typically sulfuric acid), and an oxidizing agent. numberanalytics.comuop.edu.pk The reaction is often vigorous and exothermic. uop.edu.pk

The mechanism proceeds in several steps:

Dehydration: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pkiipseries.org

Michael Addition: The aniline derivative undergoes a 1,4-addition to the acrolein. uop.edu.pk

Cyclization: The resulting intermediate undergoes acid-catalyzed ring closure to form a 1,2-dihydroquinoline. uop.edu.pk

Oxidation: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. uop.edu.pkiipseries.org Nitrobenzene is a common oxidizing agent and is conveniently reduced to aniline, which can re-enter the reaction sequence. uop.edu.pk

Variants of the Skraup synthesis have been developed to improve yields, moderate reaction conditions, and introduce different substituents. nih.govresearchgate.net These can include using α,β-unsaturated ketones or aldehydes in place of glycerol to yield substituted quinolines (a method known as the Doebner-von Miller reaction) or employing alternative catalysts and oxidizing agents. scribd.comnih.govgoogle.com For instance, using a substituted aniline, such as 2-chloro-5-aminophenol, could theoretically be explored as a route toward the 8-chloroquinolin-3-ol scaffold.

| Skraup Synthesis Overview | |

| Reactants | Aniline, Glycerol |

| Reagents | Acid Catalyst (e.g., H₂SO₄), Oxidizing Agent (e.g., Nitrobenzene) |

| Key Intermediates | Acrolein, 1,2-Dihydroquinoline |

| Product | Quinoline |

Friedländer Synthesis

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is another fundamental method for creating quinoline derivatives. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a reactive CH₂ group adjacent to a carbonyl). researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids (like p-toluenesulfonic acid), bases (like sodium hydroxide), or simply by heat. wikipedia.orgresearchgate.net

Two primary mechanistic pathways are proposed:

Aldol (B89426) Condensation First: The initial step is an aldol reaction between the two carbonyl-containing starting materials, followed by cyclization via imine formation and subsequent dehydration. wikipedia.org

Schiff Base First: The amine of the 2-aminoaryl carbonyl compound reacts with the carbonyl of the second component to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation to form the quinoline ring after dehydration. wikipedia.org

A significant advantage of the Friedländer synthesis is its regioselectivity, as the substitution pattern of the resulting quinoline is unambiguously determined by the choice of reactants. nih.gov Modern variations have focused on greener approaches, such as using water as a solvent and performing the reaction without a catalyst. organic-chemistry.org

| Friedländer Synthesis Overview | |

| Reactant 1 | 2-Aminoaryl aldehyde or ketone |

| Reactant 2 | Compound with an α-methylene group (e.g., ketone, ester) |

| Catalysts | Acid, Base, or Heat |

| Key Steps | Condensation, Cyclodehydration |

| Product | Substituted Quinoline |

Nucleophilic Substitution Approaches

Once a quinoline ring is formed, its functionalization can be achieved through various reactions, including nucleophilic aromatic substitution (SNAr). In the quinoline system, the pyridine (B92270) ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. researchgate.netquimicaorganica.org Halogen atoms at these positions are effective leaving groups and can be readily displaced by a variety of nucleophiles. quimicaorganica.org

For example, 2-chloroquinolines or 4-chloroquinolines can react with nucleophiles like alkoxides, amines, or thiolates to yield the corresponding substituted products. researchgate.net The reaction of 4,7-dichloroquinoline (B193633) with organomagnesium reagents has been shown to selectively substitute the halogen at the 4-position. worktribe.com While less common, nucleophilic substitution at other positions can be achieved, but it often requires more forcing conditions or activation by strongly electron-withdrawing groups. The synthesis of 8-hydroxyquinolines with functionalities at the 4-position has been achieved by starting with 4-chloro-8-tosyloxyquinoline and reacting it with nitrogen and sulfur nucleophiles. researchgate.net

Precursor Synthesis and Functionalization for 8-Hydroxyquinoline (B1678124)

The synthesis of 8-hydroxyquinoline (Oxine) is of particular importance as it serves as a key precursor for many functionalized derivatives. google.com The hydroxyl group at the C-8 position is a crucial feature in many biologically active quinolines and can be introduced via cyclization or substitution strategies. acs.org

O-Aminophenol-based Cyclization Methods

The most direct route to 8-hydroxyquinoline is a variation of the Skraup synthesis that uses o-aminophenol as the starting aniline derivative. google.comchemicalbook.com In this method, o-aminophenol is reacted with glycerol or acrolein in the presence of an acid and an oxidizing agent. google.comgoogle.com

| 8-Hydroxyquinoline Synthesis via Cyclization | |

| Starting Material | o-Aminophenol |

| Reagents | Glycerol (or acrolein), Acid (e.g., H₂SO₄), Oxidizing Agent (e.g., o-Nitrophenol) |

| Method | Skraup-type reaction |

| Key Advantage | Direct formation of the 8-hydroxyquinoline core |

Hydrolysis of Halogenated Quinoline Intermediates

An alternative strategy to obtain hydroxyquinolines is through the hydrolysis of halogenated quinoline precursors. google.com This nucleophilic substitution reaction involves replacing a halogen atom on the quinoline ring with a hydroxyl group. The reaction typically requires heating with a base, such as potassium hydroxide (B78521). uop.edu.pk For instance, quinoline reacts with potassium hydroxide at high temperatures to yield 2-hydroxyquinoline (B72897) (quinolin-2-one). uop.edu.pk

This approach is particularly valuable for synthesizing specific isomers that may be difficult to obtain through direct cyclization. The synthesis of 8-hydroxyquinoline derivatives can be achieved by hydrolyzing an 8-halogenated quinoline. google.com Similarly, the hydrolysis of acetylated styryl quinolines in the presence of potassium carbonate has been used to generate the final hydroxylated products. acs.org While the direct hydrolysis of 8-chloroquinoline (B1195068) to 8-hydroxyquinoline is a plausible route, the reactivity can be influenced by other substituents on the ring.

Sulfonation and Alkali Fusion Routes

The synthesis of hydroxylated quinolines can be achieved through a two-step process involving sulfonation followed by alkali fusion. In this method, quinoline is first sulfonated to introduce a sulfonic acid group onto the quinoline ring. Subsequent fusion with an alkali, such as sodium hydroxide, replaces the sulfonic acid group with a hydroxyl group.

The sulfonation of quinoline typically yields a mixture of isomers, with the primary products being quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. google.comuou.ac.in The ratio of these isomers can be influenced by reaction conditions. Traditional methods often result in approximately 70% 8-sulfonic group quinoline and 30% 5-sulfonic group quinoline. google.com The separation of these isomers is a crucial step to isolate the desired 8-substituted precursor. google.com

Following sulfonation and purification, the isolated quinoline-8-sulfonic acid undergoes alkali fusion. google.comscispace.com This high-temperature reaction with a strong base, like sodium hydroxide or potassium hydroxide, results in the nucleophilic substitution of the sulfonate group with a hydroxyl group, yielding 8-hydroxyquinoline. google.compatsnap.com While this method is effective for producing 8-hydroxyquinoline, the generation of this compound would require starting with a pre-chlorinated quinoline or subsequent specific hydroxylation and chlorination steps, which are not the primary focus of this classic route.

A patented method describes the synthesis of 8-hydroxyquinoline via sulfonation of quinoline with fuming sulfuric acid, followed by alkali fusion of the resulting 8-quinoline sulfonic acid with sodium hydroxide. patsnap.com The process involves careful temperature control during sulfonation and subsequent neutralization to isolate the product. patsnap.com

Regioselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires highly regioselective synthetic strategies. These methods are designed to control the placement of both the chlorine and hydroxyl groups on the quinoline core.

Directed Chlorination of Quinoline Precursors

Directed chlorination involves the use of specific chlorinating agents and reaction conditions to introduce a chlorine atom at a desired position on a quinoline precursor that already contains a directing group, such as a hydroxyl or a group that can be converted to a hydroxyl group.

Sulfuryl chloride (SO₂Cl₂) is a known chlorinating agent for aromatic systems. Its reactivity and selectivity can be modulated by the presence of catalysts, including Lewis acids. researchgate.net While direct chlorination of quinoline often leads to a mixture of products, the use of SO₂Cl₂ in a controlled manner can favor specific isomers. researchgate.netpjsir.org For instance, the chlorination of phenols using SO₂Cl₂ can be directed to the ortho-position with the aid of specific catalysts. researchgate.net This principle can be applied to quinolinol precursors to achieve regioselective chlorination. The reaction conditions, including the choice of solvent and catalyst, are critical in directing the chlorination to the desired position.

Phosphorus oxychloride (POCl₃) is a widely used reagent for converting hydroxy-substituted heterocycles into their chloro-derivatives. google.comontosight.aimdpi.com In the context of quinoline synthesis, POCl₃ is often employed to chlorinate quinolinone or hydroxyquinoline precursors. google.commdpi.comrsc.org For example, a 4-hydroxychloroquinoline can be reacted with POCl₃ to introduce a chlorine atom at the 4-position. google.com Similarly, the reaction of hydroxypyrimidines and hydroxypyridines with POCl₃ is a well-established method for preparing the corresponding chloro-derivatives. mdpi.com The reaction of quinazolones with POCl₃ to form chloroquinazolines proceeds in two stages, involving an initial phosphorylation followed by heating to achieve chlorination. nih.gov This reagent is effective for large-scale preparations and can be used with or without a solvent. mdpi.com

The synthesis of 2-chloroquinoline-3-carbaldehydes has been achieved by treating acetanilides with the Vilsmeier reagent, which can be prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF). rsc.org

Acid-catalyzed chlorination provides another avenue for the regioselective introduction of chlorine atoms onto the quinoline ring. The use of elemental chlorine (Cl₂) gas in the presence of a strong acid like sulfuric acid can lead to the formation of chloroquinolines. pjsir.org The chlorination of quinoline in 98% sulfuric acid with chlorine gas and silver sulfate (B86663) as a catalyst yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org The product distribution can be influenced by the reaction conditions and the proportions of the reactants. pjsir.org

Thionyl chloride (SOCl₂) is another important chlorinating agent, often used to convert hydroxyl groups to chlorine atoms. researchgate.netacs.org It can be used with a catalytic amount of DMF. reddit.com For instance, 8-aryl-substituted quinoline N-oxides can be regioselectively converted to the corresponding 2-chloroquinolines using thionyl chloride. acs.org

Utilization of Phosphorus Oxychloride (POCl₃) in Chlorination Reactions

Annulation Reactions Involving Substituted Phenols

Annulation reactions offer a powerful method for constructing the quinoline ring system from acyclic or simpler cyclic precursors. By starting with appropriately substituted phenols, it is possible to build the quinoline core with the desired substitution pattern in a regioselective manner.

One notable approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. chemicalbook.com By using a substituted aminophenol, such as 2-amino-3-chlorophenol, as the starting material, it is theoretically possible to construct the this compound skeleton directly. However, the harsh conditions of the Skraup synthesis can sometimes limit its applicability to sensitive substrates.

Modern annulation strategies, such as the Danheiser benzannulation, provide a regiocontrolled route to highly substituted phenols. wikipedia.org This reaction involves the thermal combination of a substituted cyclobutenone with a hetero-substituted acetylene. wikipedia.org While not a direct synthesis of quinolines, the principles of constructing substituted aromatic rings can be adapted.

Another relevant strategy involves the dehydrative C-H alkylation and alkenylation of phenols with alcohols, catalyzed by a ruthenium complex, to form ortho-substituted phenols and benzofurans. nih.gov Furthermore, electrooxidative [3+2] annulation between phenols and N-acetylindoles has been developed for the synthesis of benzofuroindolines, demonstrating a modern approach to ring formation under oxidant-free conditions. nih.gov These advanced annulation methods highlight the potential for developing new, highly regioselective routes to complex molecules like this compound.

Condensation of 2-Amino-4-chlorophenol (B47367) with Dicarbonyl Compounds

A primary and effective method for the synthesis of the this compound core structure is through the condensation reaction of 2-amino-4-chlorophenol with various dicarbonyl compounds. This approach is a variation of the well-established Friedländer annulation, a powerful tool for constructing quinoline rings. The reaction involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or a diketone. core.ac.uk

In this specific synthesis, 2-amino-4-chlorophenol serves as the o-aminoaryl precursor. The chlorine atom at the 4-position of the phenol (B47542) ultimately becomes the chloro-substituent at the 8-position of the resulting quinoline ring. The choice of the dicarbonyl compound is crucial as it determines the substitution pattern at the 2 and 3-positions of the quinoline ring. For instance, the use of ethyl acetoacetate (B1235776) would lead to a methyl group at the 2-position and a hydroxyl group at the 3-position (after hydrolysis of the ester).

Role of Catalysts: Ionic Liquids and Brønsted Acids

To enhance the efficiency and environmental friendliness of the condensation reaction, various catalysts have been explored. Both Brønsted acids and ionic liquids have emerged as effective promoters for the synthesis of quinolines.

Brønsted Acids: Traditional acid catalysts like hydrochloric acid and sulfuric acid can be effective but often require harsh reaction conditions and can lead to side reactions and difficult work-up procedures. core.ac.uk Modern Brønsted acid catalysis focuses on using milder and more recyclable options. tandfonline.comunibo.it Examples of such catalysts include:

p-Toluenesulfonic acid (TsOH·H2O): This solid, non-volatile acid is an effective catalyst for Friedländer synthesis, often providing excellent yields under mild conditions. tandfonline.com

o-Benzenedisulfonimide: This organocatalyst is reusable and promotes the reaction in good yields under mild, solvent-free conditions. core.ac.uk

Surface-functionalized graphitic carbon nitride (g-C3N4): By incorporating -COOH and -SO3H groups, this heterogeneous catalyst demonstrates remarkable acceleration in quinoline formation due to its high surface acidity and offers the advantage of being recyclable. nih.gov

These Brønsted acids facilitate the reaction by protonating the carbonyl group of the dicarbonyl compound, thereby activating it for nucleophilic attack by the amino group of 2-amino-4-chlorophenol. This is a key step in the cyclization process leading to the quinoline ring. unibo.itnih.gov

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. rsc.orgmdpi.comscielo.org.mx Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to volatile organic solvents. rsc.orgscielo.org.mxnih.gov In the context of quinoline synthesis, ionic liquids can act as both the solvent and the catalyst. rsc.org The charged nature of ILs can influence the reaction pathway and enhance reaction rates. scielo.org.mx For instance, dicationic ionic liquids have been successfully used to catalyze the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, which shares mechanistic similarities with quinoline synthesis. researchgate.net The use of functionalized ionic liquids can also facilitate product isolation and catalyst recycling. rsc.org

Derivatization Strategies for this compound

Once this compound is synthesized, its hydroxyl group at the 3-position and the quinoline ring itself provide reactive sites for further derivatization, allowing for the creation of a diverse library of compounds with potentially enhanced biological activities or material properties.

Synthesis of Ether and Ester Derivatives

The hydroxyl group of this compound can be readily converted into ether and ester functionalities.

Ether Derivatives: Williamson ether synthesis is a common method to prepare ether derivatives. This involves deprotonating the hydroxyl group with a suitable base, such as potassium carbonate, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reacting this compound with a propyl acetate (B1210297) derivative can yield the corresponding ether.

Ester Derivatives: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For instance, reacting 5-chloro-8-hydroxyquinoline (B194070) with ethyl chloroacetate (B1199739) in the presence of potassium carbonate under reflux conditions yields ethyl [(5-chloroquinolin-8-yl)oxy]acetate. A similar strategy can be applied to this compound to produce a variety of ester derivatives.

Formation of Hydrazide and Hydrazone Conjugates

Hydrazide and hydrazone derivatives of quinolines are known to possess a wide range of biological activities. researchgate.netmdpi.com The synthesis of these conjugates typically starts from an ester derivative of this compound.

The ester is first reacted with hydrazine (B178648) hydrate, usually in a solvent like ethanol (B145695) at reflux, to produce the corresponding hydrazide. researchgate.netmdpi.com This hydrazide can then be condensed with various aromatic or heterocyclic aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to form the desired hydrazone conjugates. mdpi.commdpi.com The disappearance of the NH2 stretching bands and the appearance of a C=N stretching band in the IR spectrum, along with NMR data, can confirm the formation of the hydrazone. researchgate.netmdpi.com

Halogenation at Other Positions

The quinoline ring of this compound can undergo further halogenation at other available positions. Electrophilic aromatic substitution reactions, such as bromination, can introduce additional halogen atoms onto the ring. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) can lead to the formation of 7-bromoquinolin-8-ol. mdpi.com Similar reactions could potentially be applied to this compound to introduce bromine or other halogens at positions such as 5 and 7, leading to compounds like 7-bromo-5-chloroquinolin-8-ol (B1266416). cymitquimica.com The reaction conditions would need to be carefully controlled to achieve regioselectivity and avoid the formation of polyhalogenated byproducts.

Optimization of Synthetic Pathways

Catalyst Selection: As discussed, the choice of catalyst can significantly impact the reaction efficiency. Screening different Brønsted acids or ionic liquids can lead to the identification of a catalyst that provides high yields under mild conditions. core.ac.uktandfonline.comnih.gov

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and solvent is critical. For instance, some reactions may proceed more efficiently under microwave irradiation, which can significantly reduce reaction times. scielo.org.mx

Purification Methods: Developing efficient purification techniques, such as recrystallization or column chromatography, is essential for obtaining the desired compound in high purity.

Green Chemistry Principles: Incorporating principles of green chemistry, such as using non-toxic solvents, recyclable catalysts, and minimizing energy consumption, is an important aspect of modern synthetic optimization. rsc.orgscielo.org.mx

By systematically evaluating these factors, synthetic routes can be refined to be more efficient, sustainable, and scalable. nih.govfairlystable.org

Reaction Yield Enhancement Protocols

Improving the reaction yield is a primary objective in the synthesis of quinoline derivatives. Researchers have explored various strategies, from optimizing reaction conditions in established methods to employing novel catalytic systems and energy sources.

Classic methods such as the Skraup and Döebner-von Miller reactions are continuously being refined. In the Skraup reaction, factors like temperature and the choice of oxidizing agent significantly influence the yield. numberanalytics.com While higher temperatures can increase reaction rates, they may also promote the formation of side products. numberanalytics.com Similarly, for the Döebner-von Miller reaction, modifying the catalyst has proven effective. The use of a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions has led to a notable increase in product yields, reaching as high as 89% for certain derivatives. clockss.org Another approach involves a one-pot synthesis using twin catalysts, ferric chloride supported on silica (B1680970) ('silferc') and zinc chloride, which has been shown to improve yields from the 28-45% range of conventional methods to 55-65%. google.com

Modern techniques have also been successfully applied. Ultrasound-assisted synthesis, for instance, can enhance reaction rates and yields by improving mass and heat transfer. ijpsjournal.comtandfonline.com Studies on the synthesis of 7-chloroquinoline (B30040) derivatives using ultrasound irradiation reported good to excellent yields, typically in the range of 78-89%. semanticscholar.org Microwave-assisted synthesis is another method used to shorten reaction times and improve yields.

The choice of reactants and reaction medium is also crucial. A robust method utilizing acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates in a solvent-free medium has provided moderate to good yields of quinoline products. researchgate.net In other syntheses, a one-pot process was developed from aryldiazonium salts, alkenes, and nitriles to produce 3-hydroxyquinolines, with yields for specific chlorinated derivatives ranging from 50% to 69%. rsc.org For substitution reactions, the use of specific mediators like PdCl₂ in the presence of triethylamine (B128534) and triphenylphosphine (B44618) has resulted in yields as high as 87%. rsc.org

Continuous-flow synthesis offers a scalable and optimized alternative. In one study, optimizing a continuous process by increasing reactant concentrations from 0.1 M to 1 M dramatically increased the conversion rate from 9% to 72%, ultimately achieving an isolated yield of 78%. beilstein-journals.org

| Method/Strategy | Catalyst/Reagent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Improved Döebner-von Miller | Ag(I)-exchanged Montmorillonite K10 | Solvent-free, conventional heating | Up to 89% | clockss.org |

| One-pot Synthesis | 'Silferc' and Zinc Chloride | One-pot procedure | 55-65% | google.com |

| Ultrasound-Assisted Synthesis | - | Ethanol, reflux, 90°C, 30 min | 78-89% | tandfonline.comsemanticscholar.org |

| Continuous-Flow Synthesis | - | Increased reactant concentration (1 M) | 78% | beilstein-journals.org |

| Substitution Reaction | PdCl₂ | CH₃CN, triethylamine, triphenylphosphine, 80°C | 87% | rsc.org |

| Friedlander Annulation | HCl | Water as solvent | 77-95% | rsc.org |

Purity Profile Improvement in Synthesis

Ensuring a high purity profile for the final product is as important as achieving a high yield. Impurities often arise from side reactions, poor selectivity, or residual starting materials. Several strategies focus on minimizing byproduct formation during the reaction and effectively purifying the crude product.

One of the key challenges in the synthesis of halogenated quinolines is achieving regioselectivity. Chemical halogenation can be unspecific and produce a mixture of products, complicating the purification process. usu.edu A more selective approach is biological halogenation, which uses flavin-dependent halogenase enzymes. These enzymes can specifically halogenate hydroxyquinolines, leading to cleaner reactions and simpler purification. usu.edu For example, the halogenase Rdc2 has been shown to selectively convert 3-hydroxyquinoline (B51751) to 3-hydroxy-4-chloroquinoline. usu.edu

Catalyst selection also plays a role in improving purity. The use of an Ag(I)-exchanged Montmorillonite K10 catalyst in the Döebner-von Miller reaction was found to result exclusively in the formation of the desired product, thereby simplifying purification. clockss.org

Post-synthesis purification is essential for removing any remaining impurities. Common techniques include column chromatography and recrystallization. chemicalbook.com

Column Chromatography : This is a widely used method for purifying quinoline derivatives. Crude products are often purified by column chromatography over silica gel, eluting with solvent mixtures such as hexane (B92381) and ethyl acetate. clockss.orgchemicalbook.com Flash chromatography is also employed. nih.gov

Recrystallization : This technique is effective for obtaining high-purity crystalline products. A patent for the purification of a crude 8-hydroxyquinoline product describes a method involving dissolution in a chloroparaffin (B33725) solvent, cooling to filter out impurities, followed by concentration of the filtrate to yield a product with 99.0% purity. google.com This process effectively removes isomers like 5-hydroxyquinoline. google.com Another procedure involves recrystallization from ethanol.

Acid-Base Purification : A multi-step process can be used to purify crude products. One patented method involves dissolving the crude filter cake in a hydrochloric acid solution, decolorizing with activated carbon, and then precipitating the product as a hydrochloride salt by adding sodium chloride. patsnap.com This salt is then filtered and neutralized with sodium hydroxide to yield the purified final product. patsnap.com Washing the crude product with basic solutions like 10% NaOH can also be part of the purification protocol. nih.gov

| Purification Technique | Description | Target Impurities/Issues | Reference |

|---|---|---|---|

| Biological Halogenation | Use of flavin-dependent halogenases (e.g., Rdc2) for selective chlorination. | Poor regioselectivity and byproducts from chemical halogenation. | usu.edu |

| Column Chromatography | Separation of the crude product on a silica gel column using solvent gradients (e.g., Hexane:EtOAc). | Side products, unreacted starting materials. | clockss.orgchemicalbook.com |

| Recrystallization from Solvent | Dissolving crude product in a suitable solvent (e.g., chloroparaffin, ethanol) and inducing crystallization. | Isomeric impurities (e.g., 5-hydroxyquinoline), byproducts. | google.com |

| Acid-Base Treatment | Dissolving in acid, decolorizing, precipitating as a salt, and neutralizing to obtain the pure product. | Colored impurities, various byproducts. | patsnap.com |

Chemical Reactivity and Transformation Mechanisms of 8 Chloroquinolin 3 Ol

Reactivity of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons not involved in the aromatic system, which fundamentally influences its chemical character. ecorfan.org

Basicity and Protonation Behavior

Quinoline is a weak tertiary base, with a pKa of approximately 4.9, capable of forming salts with acids. ecorfan.org The basicity of 8-Chloroquinolin-3-ol is modulated by the electronic effects of its substituents. The chlorine atom at the C-8 position is an electron-withdrawing group, which tends to decrease the electron density on the ring system and, consequently, the basicity of the nitrogen atom. Conversely, the hydroxyl group at the C-3 position is an electron-donating group, which can increase electron density through resonance, potentially enhancing the basicity of the nitrogen. The net effect on the pKa is a balance of these opposing influences.

In an acidic medium, the nitrogen atom is the primary site of protonation. rsc.orgyoutube.com This protonation forms a quinolinium cation. The stability of this cation is crucial in many of the molecule's reactions. The process of protonation is a key step in understanding acid-base reactions involving this compound. youtube.com

Electrophilic Attack Mechanisms

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to attack by electrophiles. This reactivity is characteristic of pyridine (B92270) and its derivatives. uop.edu.pk Reactions with alkyl halides, for instance, would lead to the formation of quaternary quinolinium salts. The mechanism involves the direct attack of the nitrogen's lone pair on the electrophilic species.

Nucleophilic and Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents and reaction conditions. ecorfan.orguop.edu.pk

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. uop.edu.pk Such reactions typically require vigorous conditions. uop.edu.pk In strongly acidic media, where the nitrogen is protonated to form the quinolinium ion, the ring system is even more strongly deactivated. pjsir.org

Substitution typically occurs on the benzene ring portion at positions C-5 and C-8. uop.edu.pkpjsir.orgquora.com In the case of this compound, the directing effects of the chloro and hydroxyl groups must be considered.

-Cl group (at C-8): Deactivating, ortho-, para-director.

-OH group (at C-3): Activating, ortho-, para-director.

The interplay of these groups directs incoming electrophiles. The C-8 position is already occupied. The hydroxyl group strongly activates the C-2 and C-4 positions for electrophilic attack. The chloro group deactivates the ring but would direct to the C-7 (ortho) and C-5 (para) positions. Therefore, the most likely positions for further electrophilic substitution would be C-4, C-5, and C-7, depending on the specific reaction conditions and the nature of the electrophile.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -OH | C-3 | Activating (Resonance) | ortho, para | C-2, C-4 |

| -Cl | C-8 | Deactivating (Inductive) | ortho, para | C-7, C-5 |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups on an aromatic ring containing a good leaving group. masterorganicchemistry.comlibretexts.org The quinoline ring, particularly the pyridine part, is inherently electron-deficient and can be susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. uop.edu.pk For this compound, the chlorine atom at C-8 can potentially act as a leaving group in a nucleophilic substitution reaction. wikipedia.org The presence of the electron-withdrawing quinoline nitrogen activates the entire ring system towards nucleophilic attack compared to a simple chlorobenzene. Such reactions can be used to introduce various functional groups at the C-8 position by displacing the chloride ion with a suitable nucleophile.

Redox Chemistry of this compound

Redox reactions involve the transfer of electrons, leading to a change in the oxidation states of the atoms within the molecule. khanacademy.orglibretexts.org

Oxidative Transformations and Product Characterization

The hydroxyl group and the aromatic rings of this compound are potential sites for oxidation.

Reactions with Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide array of organic functional groups. libretexts.orgresearchgate.net Its reactivity with this compound would primarily target the secondary alcohol group at the C-3 position.

Under controlled conditions, the secondary hydroxyl group (-OH) at the C-3 position is expected to be oxidized to a ketone (C=O), yielding 8-chloroquinoline-3(4H)-one. This is a common transformation for secondary alcohols when treated with strong oxidizing agents like KMnO₄. libretexts.org

Under more forceful conditions (e.g., higher temperature, concentrated reagent), KMnO₄ can cause oxidative cleavage of the aromatic rings. libretexts.org This would lead to the degradation of the quinoline structure into smaller carboxylic acid fragments. The specific products would depend on the exact conditions, but this reaction pathway represents an exhaustive oxidation of the molecule. libretexts.orgnitrkl.ac.in

| Reaction Conditions | Site of Oxidation | Potential Product | Reaction Type |

|---|---|---|---|

| Mild/Controlled | C-3 Hydroxyl Group | 8-Chloroquinoline-3(4H)-one | Oxidation of secondary alcohol to ketone |

| Harsh/Forced | Quinoline Ring System | Carboxylic acid fragments | Oxidative cleavage of aromatic rings |

Chromium Trioxide (CrO₃)-Mediated Oxidations

The oxidation of this compound, which can be classified as a secondary alcohol, can be effectively achieved using chromium (VI) reagents such as chromium trioxide (CrO₃). libretexts.org When CrO₃ is used in an acidic aqueous solution, typically with sulfuric acid, it forms chromic acid (H₂CrO₄), the active oxidant in what is known as the Jones oxidation. alfa-chemistry.comchemistrysteps.com This powerful oxidizing agent readily converts secondary alcohols into ketones. chadsprep.com

The reaction mechanism proceeds through several steps. Initially, the alcohol's oxygen atom attacks the chromium atom of the chromic acid, forming a chromate (B82759) ester intermediate. chemistrysteps.com In the subsequent step, a base (such as water) abstracts the proton from the carbon bearing the hydroxyl group (the α-hydrogen). This initiates an E2-type elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species, now reduced from Cr(VI) to Cr(IV), acts as a leaving group. libretexts.orgchemistrysteps.com

For this compound, this oxidation is expected to yield 8-chloroquinoline-3(4H)-one. The reaction transforms the hydroxyl group at the 3-position into a carbonyl group, altering the electronic and structural properties of the quinoline ring.

Table 1: Predicted Outcome of CrO₃ Oxidation This table is interactive. Click on the headers to sort.

| Reactant | Reagent | Predicted Product | Product Class |

|---|

Reductive Pathways and Hydrogenation Products

The reduction of this compound can proceed via different pathways depending on the reducing agent employed, primarily affecting the quinoline ring system and the chloro-substituent.

Catalytic Hydrogenation using Palladium-on-Carbon (H₂/Pd-C)

Catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst is a versatile reduction method. masterorganicchemistry.com This heterogeneous catalyst is highly effective for the reduction of various functional groups, including the double bonds within aromatic systems and the hydrogenolysis (cleavage by hydrogen) of carbon-halogen bonds. masterorganicchemistry.com

When applied to this compound, two primary transformations are possible:

Hydrogenation of the Quinoline Ring: The pyridine portion of the quinoline system is generally more susceptible to hydrogenation than the benzene ring. This would lead to the formation of 8-chloro-1,2,3,4-tetrahydroquinolin-3-ol.

Dechlorination: The C-Cl bond at the 8-position can be cleaved via hydrogenolysis, where the chlorine atom is replaced by a hydrogen atom. This process would yield quinolin-3-ol.

The reaction conditions, such as temperature, pressure, and the presence of catalyst poisons, can be tuned to favor one pathway over the other. organic-chemistry.org For instance, the use of a catalyst poison like diphenylsulfide can suppress hydrogenolysis, allowing for the selective hydrogenation of other functionalities. organic-chemistry.org Complete reduction would result in the formation of 1,2,3,4-tetrahydroquinolin-3-ol.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, but its reactivity is highly specific. numberanalytics.com It is exceptionally effective at reducing polar double bonds found in carbonyl compounds (aldehydes, ketones, esters, carboxylic acids) to alcohols. numberanalytics.comlibretexts.org

However, LiAlH₄ does not typically reduce isolated non-polar carbon-carbon double bonds or aromatic rings under standard conditions. libretexts.org The reaction of LiAlH₄ with an alcohol, such as this compound, would primarily involve an acid-base reaction where the hydride ion deprotonates the hydroxyl group, releasing hydrogen gas. For this reason, such reactions must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

While LiAlH₄ is a powerful reductant, its application to this compound is not expected to reduce the aromatic carbocyclic ring. Reduction of the heterocyclic pyridine ring is possible, though less common than with catalytic hydrogenation. Therefore, the primary product under typical conditions would be the lithium alkoxide salt of this compound, which upon aqueous workup would regenerate the starting alcohol.

Structural Elucidation of Hydrogenated Analogs

The structures of the potential hydrogenation products would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be crucial for identifying the products. The hydrogenation of the pyridine ring to form 8-chloro-1,2,3,4-tetrahydroquinolin-3-ol would be indicated by the appearance of new signals in the aliphatic region (typically 1.5-4.0 ppm) and the disappearance of aromatic proton signals corresponding to the reduced ring. Dechlorination would result in a change in the splitting patterns and chemical shifts of the remaining aromatic protons on the benzene ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would precisely determine the molecular weight and elemental composition of the products. Dechlorination would be confirmed by a mass loss corresponding to the replacement of a chlorine atom with a hydrogen atom. Hydrogenation of the ring would be identified by a mass increase corresponding to the addition of four hydrogen atoms.

Infrared (IR) Spectroscopy: This technique would confirm the retention of the hydroxyl group, identified by its characteristic broad O-H stretching band (around 3200-3600 cm⁻¹).

Photochemical Reactivity

The interaction of this compound with ultraviolet (UV) light can induce specific chemical transformations, most notably affecting the carbon-chlorine bond.

UV-Induced Dechlorination Processes

Aryl chlorides are known to undergo photochemical reactions upon exposure to UV radiation. nih.gov The primary process for this compound under UV light is expected to be the homolytic cleavage of the C-Cl bond. The energy absorbed from the UV light can excite the molecule to a higher energy state, leading to the breaking of the relatively weak carbon-chlorine bond.

This cleavage generates an 8-quinolin-3-ol radical and a chlorine radical. The highly reactive quinolinyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor molecule in the reaction mixture to form the dechlorinated product, quinolin-3-ol. nih.gov This type of photostimulated reaction represents a potential pathway for the targeted dehalogenation of chlorinated aromatic compounds. researchgate.net

Ring-Opening Reactions under Photolytic Conditions

The quinoline ring system, while generally stable, can undergo ring-opening reactions under specific energetic conditions such as photolysis, particularly when substituted with photoreactive groups. Research on related quinoline derivatives provides insight into potential photolytic pathways. For instance, studies on a chloroquine-derived photoaffinity probe featuring a 3-azido group demonstrated that the compound undergoes facile cleavage upon exposure to UV light (254 nm). mdpi.comsemanticscholar.org This process involves the formation of a highly reactive nitrene intermediate from the azide (B81097) group. mdpi.com

In some cases, the reaction conditions can lead to the cleavage of the quinoline ring itself. In the synthesis of a chloroquine (B1663885) derivative, the use of the strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures (125 °C) resulted in a significant yield of a ring-opened DBU adduct. mdpi.comsemanticscholar.org While not a photolytic reaction, this demonstrates the susceptibility of the quinoline ring to cleavage under certain nucleophilic attacks. The photolysis of triazole derivatives, another class of heterocyclic compounds, can also proceed via ring-opening and extrusion of nitrogen gas (N₂), often mediated by transition metals or photolysis, to generate various other heterocyclic structures. researchgate.netresearchgate.net Although direct studies on the photolytic ring-opening of this compound are not extensively documented, these examples from related structures suggest that the introduction of a photolabile group could make the this compound scaffold susceptible to similar ring-opening transformations.

Metal Chelation and Complex Formation

This compound belongs to the 8-hydroxyquinoline (B1678124) (8-HQ) family of compounds, which are renowned for their ability to act as potent metal ion chelators. scirp.orgnih.gov The defining characteristic of 8-hydroxyquinolines as ligands is their structure as monoprotic, bidentate chelating agents. scirp.orgmdpi.com Chelation occurs through the coordination of a metal ion with two donor atoms within the ligand: the nitrogen atom of the heterocyclic ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgresearchgate.net This forms a stable five-membered ring structure with the metal ion.

The close proximity of the hydroxyl group and the heterocyclic nitrogen is unique to the 8-hydroxyquinoline isomer and is crucial for its chelating ability. nih.gov The presence of the chlorine atom at the 8-position is expected to influence the electronic properties of the quinoline ring and the acidity of the hydroxyl group, thereby modulating the stability and selectivity of the metal complexes formed. nih.gov Structure-activity relationship studies on various quinolin-8-ols have shown that halogen substitution can significantly impact chelation efficacy. nih.gov Specifically, dihalogen substitution has been found to improve the chelation of calcium and magnesium ions. nih.gov Therefore, this compound is expected to function as a bidentate ligand, forming stable complexes with a variety of metal ions. mdpi.comnih.gov

The stoichiometry of metal complexes formed with 8-hydroxyquinoline ligands can vary depending on the metal ion's charge, coordination number, and the reaction conditions. Commonly, 8-HQ and its derivatives form complexes with metal-to-ligand (M:L) molar ratios of 1:1 and 1:2. researchgate.net For many divalent metal ions (M²⁺), such as Ni²⁺, Cu²⁺, Co²⁺, and Mn²⁺, 1:2 complexes are frequently synthesized, leading to square planar or octahedral geometries. scirp.orgresearchgate.net

However, other stoichiometries are also observed. For example, trivalent metal ions like Al(III), Ga(III), and In(III) have been shown to form stable 1:3 (M:L) complexes with 8-hydroxyquinoline-5-sulfonate. rsc.org The stability of these chelate complexes is a key characteristic. The chelate effect, which describes the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands, is a primary driving force. numberanalytics.com This stability can be influenced by factors such as pH, as the hydroxyl group must be deprotonated to coordinate effectively with the metal ion. nih.gov The stability of the complexes can be reduced in acidic pH. nih.gov Furthermore, halogen substitution, as seen in this compound, can lead to the formation of stable complexes even in acidic conditions. nih.gov

| Metal Ion | Ligand | Common Stoichiometry (M:L) | Resulting Geometry | Reference |

| Divalent Metals (Ni²⁺, Cu²⁺, Co²⁺) | 8-Hydroxyquinoline | 1:2 | Square Planar / Octahedral | scirp.org, researchgate.net |

| Trivalent Metals (Al³⁺, Ga³⁺, In³⁺) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Mer/Fac Isomers | rsc.org |

Conversely, chelation can also enhance the biological activity and reactivity of the quinoline molecule itself. nih.gov Many of the pharmacological activities attributed to 8-hydroxyquinoline derivatives are derived directly from their ability to chelate and transport metal ions. nih.gov For instance, the formation of a metal complex can increase the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. Once inside cells, the complex can disrupt metal homeostasis or interact with biological targets. The cytotoxic activity of some 8-HQ derivatives has been shown to be enhanced in the presence of metal ions like copper and zinc. nih.gov Chelation modifies the electronic and steric properties of the metal center, which can tune its reactivity for specific applications. numberanalytics.com

Stoichiometry and Stability of Metal Complexes

Comparative Reactivity Studies with Positional Isomers

The reactivity of substituted quinolines is highly dependent on the specific positions of the functional groups on the ring system. Comparing this compound to its positional isomers reveals significant differences in chemical behavior, from physical properties to reactivity in chemical syntheses and metal chelation.

Studies on different chloro-substituted quinolinols show how isomerism impacts molecular properties. For example, a comparative analysis of 4-chloroquinolin-3-ol (B1606582) and 5-chloroquinolin-3-ol (B2911830) revealed differences in molecular planarity, the strength of intramolecular hydrogen bonding, and melting points, with the 4-chloro isomer having a lower melting point (162°C vs. 198°C).

The reactivity of the chlorine atom itself is highly sensitive to its position. In palladium-catalyzed amination reactions involving various dichloroquinolines, the chlorine at position 2 was found to be more reactive than the chlorine at position 6, while the chlorine at position 4 also showed distinct reactivity due to steric and electronic effects. researchgate.net For instance, the reaction of 2,8-dichloroquinoline (B1298113) with an amine selectively substituted the more reactive chlorine atom at the 2-position first. researchgate.net This demonstrates that the chlorine atom in this compound would have a different susceptibility to nucleophilic substitution compared to an isomer like 2-chloroquinolin-8-ol.

Chelation ability is also strongly influenced by isomerism. The defining feature of 8-hydroxyquinolines is the proximity of the hydroxyl group to the ring nitrogen, enabling bidentate chelation. nih.govmdpi.com An isomer like 7-chloroquinolin-4-ol would not possess this same potent chelating structure. ambeed.com Even among chelating isomers, substitution patterns matter. A study comparing 8-hydroxyquinoline to its 5-chloro derivative found that this specific substitution did not improve the chelation of Ca²⁺ or Mg²⁺, indicating that the position and nature of substituents finely tune the chelating properties. nih.gov

| Isomer Comparison | Property | Observation | Reference |

| 4-Chloroquinolin-3-ol vs. 5-Chloroquinolin-3-ol | Melting Point | 4-Cl isomer has a lower melting point (162°C vs 198°C). | |

| Molecular Geometry | 4-Cl isomer shows reduced planarity compared to the 5-Cl isomer. | ||

| 2,8-Dichloroquinoline | Chemical Reactivity | Chlorine at position 2 is more reactive to amination than chlorine at position 8. | researchgate.net |

| 8-Hydroxyquinoline vs. 5-Chloro-8-hydroxyquinoline (B194070) | Chelation | 5-chloro substitution did not enhance Ca²⁺ or Mg²⁺ chelation. | nih.gov |

Theoretical and Computational Chemistry Studies

Electronic Structure and Quantum Chemical Descriptors

Theoretical calculations provide significant insights into the global and local chemical activity, as well as the properties of molecules, including their nucleophilic and electrophilic nature. researchgate.net

Density Functional Theory (DFT) Investigations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. ajchem-a.comnih.gov The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such investigations, providing reliable geometric and electronic parameters. researchgate.net These studies are crucial for understanding the fundamental characteristics of molecules like 8-Chloroquinolin-3-ol.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. A higher HOMO energy indicates a greater tendency for electron donation, while a lower LUMO energy suggests a greater capacity for electron acceptance. ajchem-a.com

The distribution of HOMO and LUMO densities reveals the regions of a molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the π-system of the quinoline ring. mdpi.com This analysis of charge transfer within the molecule is a key aspect of understanding its reactivity. dergipark.org.tr

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.comirjweb.com Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com The energy gap is a key factor in determining the molecule's polarizability and its potential for intramolecular charge transfer. irjweb.com

For similar quinoline derivatives, the energy gap has been shown to influence their reactivity towards biological targets. mdpi.com A smaller ΔE value generally correlates with increased reactivity. ajchem-a.com

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. chemrxiv.orgjmcs.org.mx These descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ajchem-a.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. ajchem-a.comirjweb.com

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. ajchem-a.com

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These descriptors are essential for understanding the regioselectivity of chemical reactions. researchgate.net

| Parameter | Definition | Formula |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | I ≈ -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A ≈ -ELUMO |

| Chemical Potential (μ) | Describes the escaping tendency of electrons. | μ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Resistance to charge transfer. | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | The reciprocal of hardness. | S = 1 / (2η) |

| Electrophilicity Index (ω) | Propensity to accept electrons. | ω = μ2 / (2η) |

Energy Gap (ΔE) Determination and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis

The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is a key output of this analysis. uni-muenchen.de For example, interactions involving lone pairs on heteroatoms (like oxygen and nitrogen) and antibonding orbitals (σ* or π*) of adjacent bonds can be significant. NBO analysis helps in understanding charge delocalization, hybridization of atoms, and the nature of intramolecular bonding. icm.edu.pl

Atoms in Molecule (AIM) Charge Distribution Analysis

The Atoms in Molecule (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the calculation of atomic charges and provides insights into the nature of chemical bonds and intermolecular interactions. researchgate.net The topological properties of the electron density at bond critical points reveal the strength and character of the bonds. AIM analysis is a valuable tool for understanding charge distribution and bonding in complex molecules. researchgate.net

Spectroscopic Property Simulations and Predictions

Computational simulations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By modeling the molecule's response to electromagnetic radiation, researchers can assign experimental spectra with high accuracy and understand the underlying electronic and vibrational transitions.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups and vibrational modes of a molecule. DFT calculations are widely employed to simulate these spectra. nih.gov Typically, the geometry of this compound is first optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.govresearchgate.net

Following optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data. nih.gov The simulations allow for a detailed assignment of vibrational modes based on the Potential Energy Distribution (PED). nih.gov For this compound, key vibrational modes would include the O-H stretching and bending vibrations, C-Cl stretching, and various stretching and bending modes of the quinoline ring system. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents typical frequency ranges for the vibrational modes of this compound, as predicted by DFT calculations on analogous quinoline derivatives.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| ν(O-H) | Hydroxyl | ~3400-3600 | Stretching |

| δ(O-H) | Hydroxyl | ~1300-1400 | In-plane bending |

| ν(C-Cl) | Chloro | ~600-800 | Stretching |

| ν(C=N) | Quinoline Ring | ~1500-1600 | Stretching |

| ν(C=C) | Quinoline Ring | ~1400-1550 | Stretching |

| Aromatic ν(C-H) | Quinoline Ring | ~3000-3100 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectra Prediction

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. mdpi.com

The predicted UV-Vis spectrum arises from electronic transitions between molecular orbitals, primarily π→π* and n→π* transitions within the conjugated quinoline system. mdpi.com To simulate the effect of different environments, the Polarizable Continuum Model (PCM) can be used to model solvents like ethanol (B145695) or water, which often leads to shifts in the absorption maxima (solvatochromism). mdpi.comeurjchem.com

Table 2: Predicted UV-Vis Absorption Data for this compound This table shows hypothetical absorption wavelengths and electronic transitions for this compound based on TD-DFT calculations for similar molecules.

| Solvent Phase | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition |

| Gas | ~315 | > 0.1 | HOMO → LUMO (π→π) |

| Ethanol | ~325 | > 0.1 | HOMO → LUMO (π→π) |

| Water | ~328 | > 0.1 | HOMO → LUMO (π→π*) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is the standard approach for predicting ¹H and ¹³C NMR spectra. researchgate.netmdpi.com The calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are used to determine the chemical shifts relative to a reference compound like Tetramethylsilane (TMS). dergipark.org.tr

These theoretical predictions are highly valuable for assigning the signals in experimental spectra, especially for complex aromatic systems like the quinoline ring in this compound. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or intermolecular interactions not fully captured by the gas-phase calculation. uni-bonn.de

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides illustrative chemical shift values calculated using the GIAO method for the this compound structure.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |

| C2 | ¹³C | ~148 |

| C3 | ¹³C | ~155 (hydroxyl bearing) |

| C4 | ¹³C | ~110 |

| C5 | ¹³C | ~128 |

| C6 | ¹³C | ~122 |

| C7 | ¹³C | ~127 |

| C8 | ¹³C | ~135 (chloro bearing) |

| C4a | ¹³C | ~138 |

| C8a | ¹³C | ~145 |

| H2 | ¹H | ~8.5 |

| H4 | ¹H | ~7.2 |

| H5 | ¹H | ~7.6 |

| H6 | ¹H | ~7.3 |

| H7 | ¹H | ~7.5 |

| 3-OH | ¹H | ~9.5 (phenolic) |

Optical Properties (Linear and Non-linear)

The interaction of a molecule with an external electric field gives rise to its optical properties. DFT calculations can be used to determine both linear and non-linear optical (NLO) parameters. nih.gov Linear properties include the molecular dipole moment (μ) and the average linear polarizability (α). researchgate.net

Non-linear optical properties, such as the first-order hyperpolarizability (β), are of significant interest for applications in optoelectronics and materials science. mdpi.comfrontiersin.org Molecules with large hyperpolarizability values can be used for technologies like frequency doubling of light. mdpi.com The NLO properties of this compound would be calculated using DFT methods to evaluate its potential as an NLO material. researchgate.net

Table 4: Calculated Optical Properties of this compound This table contains representative theoretical values for the optical properties of this compound.

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | ~2.5 - 3.5 | Debye |

| Mean Polarizability | ⟨α⟩ | ~150 - 170 | a.u. (esu cm²) |

| First Hyperpolarizability | β_total | Varies significantly with method | a.u. (esu cm⁵) |

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with its environment, particularly with solvent molecules, is crucial for predicting its behavior in solution. Computational models can simulate these complex interactions.

Molecular Dynamics (MD) simulations provide a dynamic picture of a solute and its surrounding solvent molecules. nih.gov In a typical setup, a single this compound molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water). The system's evolution is then simulated over time by solving Newton's equations of motion for all atoms. mpg.de

These simulations can reveal detailed information about the structure of the solvation shell around the molecule. rsc.org For this compound, MD simulations would be particularly useful for studying the hydrogen bonding network involving the hydroxyl group (-OH), the quinoline nitrogen, and the surrounding water molecules. scirp.org Analysis of radial distribution functions from the simulation trajectory can quantify the average distance and number of solvent molecules in the first solvation shell, offering insights into the compound's solubility and local structure in solution. osti.gov

Polarizable Continuum Models (PCM) and Density-Based Solvation Models (SMD)

Theoretical studies of this compound and its derivatives often employ advanced computational models to simulate the effects of a solvent environment on the molecule's properties. The Polarizable Continuum Model (PCM) and the Density-Based Solvation Model (SMD) are two such powerful tools. wikipedia.orggithub.io

PCM methods treat the solvent as a continuous, polarizable medium rather than as individual molecules. wikipedia.org This approach, particularly the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), allows for the calculation of molecular properties in solution, which is more representative of real-world chemical and biological systems. q-chem.commdpi.complos.org These models create a solute cavity within the solvent reaction field, providing a more realistic depiction of the molecular shape. q-chem.com The interaction between the solute and the solvent is then described by the apparent surface charges. plos.org

The SMD model is a universal continuum solvation model that is applicable to any charged or uncharged solute in any solvent. github.io It is based on the solute's electron density and is parameterized to accurately predict solvation free energies. github.ioresearchgate.net The SMD model can be used with various basis sets and, like PCM, accounts for the electrostatic interactions between the solute and the solvent. q-chem.com For instance, in computational studies of similar chloroquinoline compounds, these models help to understand how the electron-withdrawing nature of the chlorine atom polarizes the aromatic system, thereby influencing intermolecular interactions.

Table 1: Comparison of PCM and SMD Solvation Models

| Feature | Polarizable Continuum Model (PCM) | Density-Based Solvation Model (SMD) |

| Basic Principle | Models the solvent as a polarizable dielectric continuum. wikipedia.org | Based on the quantum mechanical charge density of the solute interacting with a continuum solvent. github.io |

| Cavity Definition | Typically constructed from a union of atom-centered spheres. q-chem.com | Uses the full solute electron density without defining partial atomic charges. researchgate.net |

| Applicability | Widely used for various solutes and solvents. wikipedia.org | Considered a "universal" model for any solute in any solvent with known key descriptors. github.io |

| Key Output | Solvation free energy, energies and gradients at Hartree-Fock and DFT levels. wikipedia.org | Free energy of solvation, partition coefficients. q-chem.com |

| Common Variants | IEF-PCM, C-PCM. q-chem.commdpi.com | Often used with IEF-PCM for bulk electrostatics. researchgate.net |

Hydrogen Bonding Interactions

The hydrogen bonding capabilities of this compound are critical to its chemical behavior and biological activity. The hydroxyl group (-OH) at the 3-position can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Studies on similar molecules, such as hydroxyl-functionalized pyridinium (B92312) cations, demonstrate the versatility of hydrogen bonding interactions, which can be either intramolecular or intermolecular. d-nb.info In the solid state, intermolecular hydrogen bonds are often the primary interactions responsible for the crystalline structure. For example, in cinnamic acid derivatives, strong O-H···O hydrogen bonds lead to the formation of dimers, which are then interconnected by weaker C-H···O interactions. core.ac.uk

The strength and geometry of these hydrogen bonds are crucial. For instance, in complexes of 8-substituted purine (B94841) derivatives, stabilization energies vary depending on the number and type of hydrogen bonds formed. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions, revealing significant charge transfer and stabilization energies. mdpi.com For this compound, the interplay between the electron-withdrawing chlorine atom and the hydrogen-bonding hydroxyl and quinoline nitrogen groups will significantly influence its interaction with biological macromolecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. longdom.org These approaches aim to establish a correlation between the chemical structure of a molecule and its biological activity. longdom.org

For quinoline derivatives, SAR studies have revealed that modifications to the quinoline nucleus can significantly impact their pharmacological properties. researchgate.net For example, the position and nature of substituents on the quinoline ring can influence activity. researchgate.net In some cases, the presence of a halogen atom can increase lipophilicity and, consequently, biological activity. mdpi.com